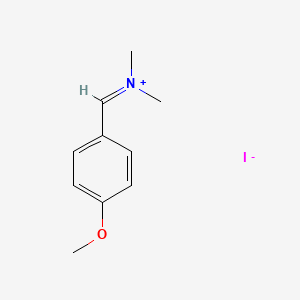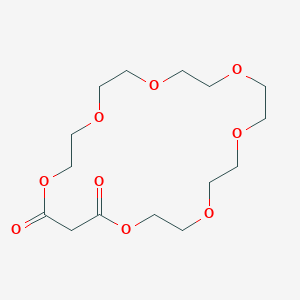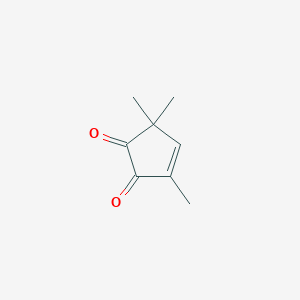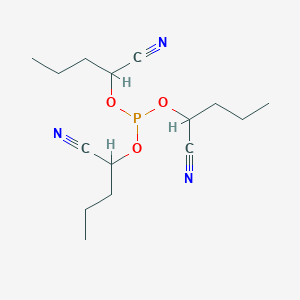
Tris(1-cyanobutyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-cyanobutyl) phosphate: is an organophosphorus compound with the molecular formula C15H24N3O3P. It consists of three 1-cyanobutyl groups attached to a central phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-cyanobutyl) phosphate typically involves the reaction of 1-cyanobutanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C4H9CN+POCl3→(C4H9CN)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1-cyanobutyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The cyanobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates with higher oxidation states.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(1-cyanobutyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It is also used as a flame retardant in various materials.
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function.
Industry: this compound is used in the production of flame-retardant materials, plasticizers, and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Tris(1-cyanobutyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl) phosphate (TCEP): A widely used flame retardant with similar properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with applications in various industries.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Uniqueness: Tris(1-cyanobutyl) phosphate is unique due to its specific structure and the presence of cyanobutyl groups. This gives it distinct chemical and physical properties compared to other similar compounds. Its applications in both research and industry highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
73972-81-3 |
|---|---|
Molekularformel |
C15H24N3O3P |
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
tris(1-cyanobutyl) phosphite |
InChI |
InChI=1S/C15H24N3O3P/c1-4-7-13(10-16)19-22(20-14(11-17)8-5-2)21-15(12-18)9-6-3/h13-15H,4-9H2,1-3H3 |
InChI-Schlüssel |
PPRKBJMNDAJXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#N)OP(OC(CCC)C#N)OC(CCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


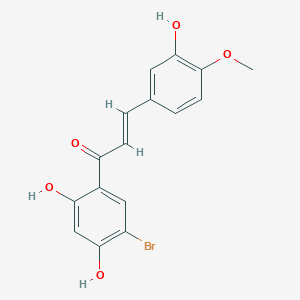
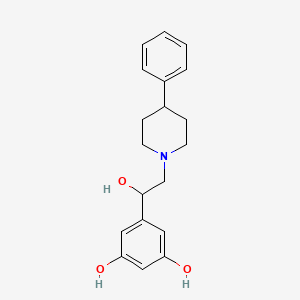
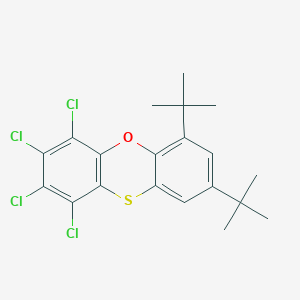



![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
